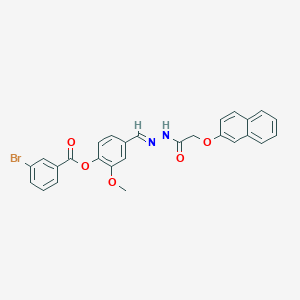

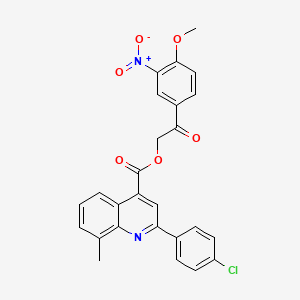

![molecular formula C11H13N3O2 B12050305 [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid CAS No. 856437-77-9](/img/structure/B12050305.png)

[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(1H-ベンゾイミダゾール-2-イルメチル)-メチル-アミノ]-酢酸は、ベンゾイミダゾールファミリーに属する化合物です。ベンゾイミダゾール誘導体は、その多様な生物学的および臨床的用途で知られています。 これらの化合物は、天然に存在するヌクレオチドの構造的アイソスターであり、これにより生体システムの生体高分子と容易に相互作用することができます .

準備方法

合成経路および反応条件: [(1H-ベンゾイミダゾール-2-イルメチル)-メチル-アミノ]-酢酸の合成は、通常、o-フェニレンジアミンを蟻酸またはその等価物(例えば、トリメチルオルトギ酸または二硫化炭素など)とアルカリ性アルコール溶液中で縮合させることから行われます . 別の方法としては、o-フェニレンジアミンを芳香族または脂肪族アルデヒドと反応させる方法があります . 反応条件には、多くの場合、N,N-ジメチルホルムアミドと硫黄の使用が含まれ、これによりC-N結合の形成が促進されます .

工業的製造方法: [(1H-ベンゾイミダゾール-2-イルメチル)-メチル-アミノ]-酢酸を含むベンゾイミダゾール誘導体の工業的製造方法では、多くの場合、高圧反応器と制御された温度条件が用いられます。 例えば、o-フェニレンジアミンとグリシンの混合物を、塩酸と共に高圧反応器に入れ、120℃で48時間加熱することができます .

化学反応の分析

反応の種類: [(1H-ベンゾイミダゾール-2-イルメチル)-メチル-アミノ]-酢酸は、酸化反応、還元反応、および置換反応を含む様々な化学反応を起こします。

一般的な試薬および条件: これらの反応に用いられる一般的な試薬には、硫黄、N,N-ジメチルホルムアミド、および芳香族アルデヒドが含まれます . 条件には、多くの場合、穏やかな温度と反応を促進するための触媒の存在が含まれます。

主要な生成物: これらの反応から生成される主要な生成物は、用いられる特定の試薬と条件によって異なります。 例えば、芳香族アルデヒドとの反応では、キノキサリンと(1H-ベンゾ[d]イミダゾール-2-イル)(フェニル)メタノンが生成される可能性があります .

科学研究への応用

[(1H-ベンゾイミダゾール-2-イルメチル)-メチル-アミノ]-酢酸は、幅広い科学研究への応用を持っています。化学分野では、より複雑な分子の合成のためのビルディングブロックとして使用されます。 生物学および医学において、ベンゾイミダゾール誘導体は、その抗がん活性、抗ウイルス活性、および抗菌活性で知られています . これらは、寄生虫病の治療のための薬剤の開発にも使用されます .

科学的研究の応用

[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzimidazole derivatives are known for their anticancer, antiviral, and antimicrobial properties . They are also used in the development of drugs for treating parasitic diseases .

作用機序

[(1H-ベンゾイミダゾール-2-イルメチル)-メチル-アミノ]-酢酸の作用機序には、生体システムの生体高分子との相互作用が含まれます。この化合物は、酵素や受容体などの特定の分子標的に結合することができ、これによりその活性を調節することができます。 この相互作用は、細胞増殖の阻害やがん細胞におけるアポトーシスの誘導など、様々な生物学的効果をもたらす可能性があります .

類似化合物との比較

類似化合物: [(1H-ベンゾイミダゾール-2-イルメチル)-メチル-アミノ]-酢酸と類似の化合物には、2-フェニルベンゾイミダゾールや2-(1H-ベンゾイミダゾール-1-イル)-メチル安息香酸などの他のベンゾイミダゾール誘導体が含まれます .

独自性: [(1H-ベンゾイミダゾール-2-イルメチル)-メチル-アミノ]-酢酸を他のベンゾイミダゾール誘導体とは異なるものにしているのは、その特定の分子構造です。この構造により、特定の生物学的標的と独自に相互作用することができます。 この独自の相互作用は、異なる生物学的活性と治療の可能性をもたらす可能性があります .

特性

CAS番号 |

856437-77-9 |

|---|---|

分子式 |

C11H13N3O2 |

分子量 |

219.24 g/mol |

IUPAC名 |

2-[1H-benzimidazol-2-ylmethyl(methyl)amino]acetic acid |

InChI |

InChI=1S/C11H13N3O2/c1-14(7-11(15)16)6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13)(H,15,16) |

InChIキー |

QEPUPEZXFURBLY-UHFFFAOYSA-N |

正規SMILES |

CN(CC1=NC2=CC=CC=C2N1)CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

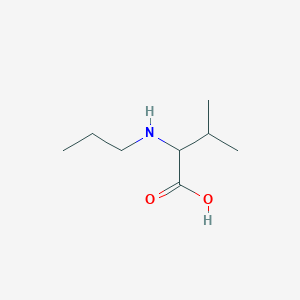

![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B12050230.png)

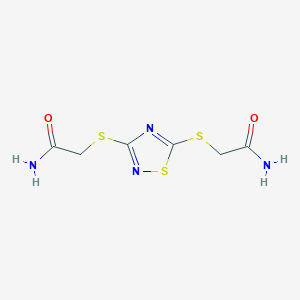

![[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid](/img/structure/B12050245.png)

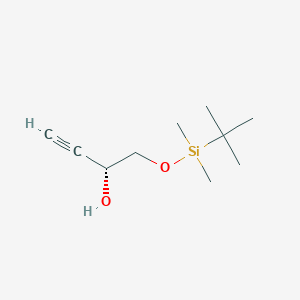

![8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050251.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050300.png)